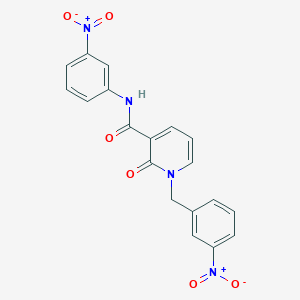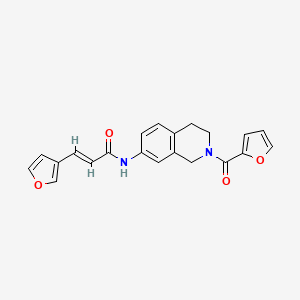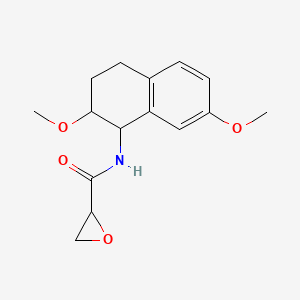![molecular formula C20H16N4O2 B2515305 5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide CAS No. 1797904-28-9](/img/structure/B2515305.png)
5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, imidazo[1,2-a]pyridine, and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
Target of Action
The compound 5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is part of a class of compounds known as imidazo[1,2-a]pyridines . These compounds have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridines, it can be inferred that this compound may interact with multiple pathways
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridines have been associated with a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
For instance, some imidazo[1,2-a]pyridines have demonstrated good inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Cellular Effects
Imidazo[1,2-a]pyridines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines can exhibit ligand-based emission in solution at room temperature .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a palladium-catalyzed coupling reaction (Suzuki reaction) or a Vilsmeier-Haack reaction . The isoxazole ring can be introduced via a cyclization reaction involving appropriate precursors under mild conditions . The final step involves the formation of the carboxamide linkage, which can be achieved through amide bond formation reactions using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide, under acidic or basic conditions.
Reduction: LAH, NaBH4, typically in anhydrous solvents like THF or ether.
Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar pharmacological activities, such as anticancer and antimicrobial properties.
Isoxazole derivatives: Compounds containing the isoxazole ring are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to biological targets. The integration of the imidazo[1,2-a]pyridine and isoxazole rings provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
5-cyclopropyl-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(16-11-18(26-23-16)13-8-9-13)22-15-6-2-1-5-14(15)17-12-24-10-4-3-7-19(24)21-17/h1-7,10-13H,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCJUFAQYYJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)
![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2515226.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)
![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)
![1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2515240.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)
![3-Tert-butyl-1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2515245.png)
